molecular formula C14H17NO2 B1607908 Ethyl 6-(3-pyridyl)cyclohex-3-ene-1-carboxylate CAS No. 259545-11-4

Ethyl 6-(3-pyridyl)cyclohex-3-ene-1-carboxylate

Cat. No. B1607908
CAS RN: 259545-11-4
M. Wt: 231.29 g/mol
InChI Key: ATAHZGDGVWUBCW-UHFFFAOYSA-N
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Description

Ethyl 6-(3-pyridyl)cyclohex-3-ene-1-carboxylate is a chemical compound with the molecular formula C14H17NO2 and a molecular weight of 231.29 . It is also known as 3-Cyclohexene-1-carboxylic acid, 6-(3-pyridinyl)-, ethyl ester .


Molecular Structure Analysis

The molecular structure of Ethyl 6-(3-pyridyl)cyclohex-3-ene-1-carboxylate consists of a cyclohexene ring attached to a pyridyl group at the 6-position and an ethyl ester at the 1-position . The InChI key for this compound is BYNLHLLOIZDKIC-UHFFFAOYSA-N .

Scientific Research Applications

Medicine

In the medical field, this compound is explored for its potential as a pharmaceutical intermediate . Its unique structure could be key in synthesizing new therapeutic agents, particularly those targeting neurological disorders due to the pyridyl component, which is often seen in drugs affecting the central nervous system .

Agriculture

“Ethyl 6-(3-pyridyl)cyclohex-3-ene-1-carboxylate” may serve as a precursor for agrochemicals . Its cyclohexene ring, when modified, can lead to compounds with herbicidal or insecticidal properties, aiding in crop protection strategies .

Material Science

In material science, this compound’s derivatives could be utilized in creating novel polymers with specific characteristics like increased flexibility or improved thermal stability. The presence of the pyridyl group can introduce sites for further functionalization .

Environmental Science

Researchers are investigating the use of this compound in environmental remediation . Its chemical structure could be involved in the synthesis of compounds capable of breaking down pollutants or acting as sensors for environmental monitoring .

Analytical Chemistry

The compound is of interest in analytical chemistry for developing analytical standards and reagents . It could be used to calibrate instruments or as a reagent in chromatography to help identify or quantify other substances .

Biochemistry

In biochemistry, “Ethyl 6-(3-pyridyl)cyclohex-3-ene-1-carboxylate” might play a role in studying enzyme-substrate interactions, especially those involving enantioselective hydrolases . These studies can lead to a better understanding of metabolic pathways and enzyme mechanisms .

Pharmacology

The compound’s potential in pharmacology is linked to its intermediate role in drug development. It could be a key building block in creating new drugs, especially due to its pyridyl group, which is a common moiety in many pharmaceuticals .

Synthesis of Chiral Molecules

Lastly, its application in the synthesis of chiral molecules is significant. The compound’s structure allows for the development of methods to create optically active substances, which are crucial in producing medications with specific desired effects .

properties

IUPAC Name

ethyl 6-pyridin-3-ylcyclohex-3-ene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-2-17-14(16)13-8-4-3-7-12(13)11-6-5-9-15-10-11/h3-6,9-10,12-13H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATAHZGDGVWUBCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC=CCC1C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30383979
Record name ethyl 6-(3-pyridyl)cyclohex-3-ene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-(3-pyridyl)cyclohex-3-ene-1-carboxylate

CAS RN

259545-11-4
Record name ethyl 6-(3-pyridyl)cyclohex-3-ene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 6-(3-pyridyl)cyclohex-3-ene-1-carboxylate
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Ethyl 6-(3-pyridyl)cyclohex-3-ene-1-carboxylate
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Ethyl 6-(3-pyridyl)cyclohex-3-ene-1-carboxylate

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